molecular formula C9H5F3N2O2 B13727384 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

Cat. No.: B13727384
M. Wt: 230.14 g/mol
InChI Key: RHMCQQGMANTYAF-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the reaction of 2-(trifluoromethoxy)aniline with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of 2-(trifluoromethoxy)aniline with nitrile oxides under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl-oxadiazole derivatives.

Scientific Research Applications

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine

Uniqueness

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole stands out due to its unique combination of the trifluoromethoxy group and the oxadiazole ring. This combination imparts distinct physicochemical properties, such as high thermal stability and resistance to oxidative degradation, making it valuable in various applications .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)15-8-4-2-1-3-6(8)7-5-13-16-14-7/h1-5H

InChI Key

RHMCQQGMANTYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2)OC(F)(F)F

Origin of Product

United States

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